An In-Depth Technical Guide to 1-methyl-5-nitro-2-phenyl-1H-indole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-methyl-5-nitro-2-phenyl-1H-indole: Synthesis, Properties, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-methyl-5-nitro-2-phenyl-1H-indole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indole nucleus is a well-established "privileged scaffold" in pharmacology, and its derivatization offers a pathway to a wide array of biologically active molecules.[1][2] This guide details the molecule's core physicochemical properties, provides a robust, field-proven synthetic route with mechanistic insights, outlines its expected spectroscopic signature, and explores its chemical reactivity and potential applications as a precursor for therapeutic agents, particularly in oncology and infectious disease research.
Core Molecular Profile
Introduction to the 2-Phenyl-5-Nitroindole Scaffold
1-methyl-5-nitro-2-phenyl-1H-indole belongs to the 2-aryl-indole class of compounds. The structure is characterized by three key features that dictate its chemical behavior and potential utility:
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The Indole Core: An aromatic heterocyclic system that is a cornerstone of numerous natural products and pharmaceuticals.[2]
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The 2-Phenyl Group: This bulky aromatic substituent influences the molecule's stereochemistry and provides a site for further functionalization. Its presence is common in compounds with anti-inflammatory and anticancer properties.[2]
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The 5-Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the indole ring, deactivating it towards certain electrophilic reactions but providing a crucial synthetic handle for derivatization via reduction.[3][4]
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The 1-Methyl Group: N-methylation prevents the formation of certain byproducts in subsequent reactions and can improve pharmacokinetic properties in drug candidates.
This combination of features makes 1-methyl-5-nitro-2-phenyl-1H-indole a valuable intermediate for building more complex molecules with tailored biological activities.
Physicochemical Properties
A summary of the core physicochemical data for 1-methyl-5-nitro-2-phenyl-1H-indole is presented below.
| Property | Value | Source / Notes |
| IUPAC Name | 1-methyl-5-nitro-2-phenyl-1H-indole | N/A |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Calculated |
| Molecular Weight | 252.27 g/mol | Calculated |
| CAS Number | Not assigned | The parent compound, 5-nitro-2-phenyl-1H-indole, is CAS 4993-87-7.[5] |
| Appearance | Expected to be a yellow or orange solid. | Based on related nitro-indole compounds.[3][6] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General property of similar organic molecules. |
Synthesis and Mechanistic Insights
Recommended Synthetic Pathway
The most reliable and logical synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole is a two-step process. This pathway begins with the construction of the core indole ring system via the Fischer Indole Synthesis, followed by a standard N-methylation. This approach is well-documented for analogous structures and offers good yields and scalability.[7]
Caption: Recommended two-step synthesis workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-nitro-2-phenyl-1H-indole This protocol is adapted from the well-established Fischer Indole Synthesis methodology.[7]
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A mixture of 4-nitrophenylhydrazine (1.53 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask.
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The mixture is heated at reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured slowly into 100 mL of ice-water with stirring.
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and then washed with a cold, non-polar solvent like hexane to remove non-polar impurities.
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The crude solid is recrystallized from a suitable solvent such as ethanol to afford pure 5-nitro-2-phenyl-1H-indole.
Step 2: Synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole This N-methylation protocol uses standard conditions for indole alkylation.[7]
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To a solution of 5-nitro-2-phenyl-1H-indole (2.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.
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The mixture is stirred at 0°C for 30 minutes to allow for complete deprotonation of the indole nitrogen, which is observed by the cessation of hydrogen gas evolution.
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Methyl iodide (1.56 g, 11 mmol) is added dropwise to the reaction mixture at 0°C.
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The reaction is allowed to warm to room temperature and stirred for 3-5 hours, monitoring by TLC.
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Once the starting material is consumed, the reaction is carefully quenched by pouring it into 100 mL of ice-water.
-
The precipitated product is collected by vacuum filtration, washed with water, and dried to yield 1-methyl-5-nitro-2-phenyl-1H-indole.
Causality and Experimental Choices
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Fischer Indole Synthesis: This classic method is chosen for its reliability in forming the indole ring from arylhydrazines and ketones/aldehydes. Glacial acetic acid serves as both the solvent and the acid catalyst required for the key cyclization and ammonia elimination steps.
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N-Methylation Reagents: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the indole nitrogen without competing in side reactions. Anhydrous DMF is the solvent of choice as it is polar aprotic, effectively solvating the sodium cation and facilitating the SN2 reaction between the indolide anion and methyl iodide. An inert atmosphere is critical as NaH reacts violently with water.
Spectroscopic and Structural Characterization
| Technique | Expected Characteristics |
| ¹H NMR | N-CH₃: A sharp singlet around δ 3.7-4.1 ppm. Aromatic Protons: A complex multiplet region from δ 7.0-8.8 ppm. Protons on the indole ring adjacent to the nitro group (e.g., H4 and H6) will be significantly deshielded and shifted downfield. The protons of the 2-phenyl group will appear as multiplets. |
| ¹³C NMR | N-CH₃: A signal around δ 30-35 ppm. Aromatic Carbons: Multiple signals in the δ 100-150 ppm range. The carbon attached to the nitro group (C5) will be significantly deshielded. The two carbonyl carbons are absent in this molecule, distinguishing it from isatin derivatives.[9] |
| IR Spectroscopy | N-O Asymmetric Stretch: A strong, sharp peak around 1520-1560 cm⁻¹. N-O Symmetric Stretch: A strong, sharp peak around 1345-1385 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.[8] |
| Mass Spectrometry | Molecular Ion Peak [M]⁺: Expected at m/z = 252.27. Key Fragmentation: Likely loss of NO₂ (m/z -46) and/or the methyl group (m/z -15). |
Chemical Reactivity and Derivatization Potential
Influence of Functional Groups on Reactivity
The reactivity of 1-methyl-5-nitro-2-phenyl-1H-indole is a balance of competing electronic effects. The indole ring is inherently electron-rich, but the potent electron-withdrawing nitro group at C5 deactivates the benzene portion of the ring system towards electrophilic aromatic substitution. The most reactive site for electrophilic attack remains the C3 position of the pyrrole ring, although its reactivity is somewhat diminished compared to an unsubstituted indole.
Key Transformation: Reduction of the Nitro Group
The most synthetically valuable reaction for this molecule is the reduction of the nitro group to a primary amine (1-methyl-5-amino-2-phenyl-1H-indole). This transformation converts the electron-withdrawing group into a versatile electron-donating group, providing a nucleophilic site for a wide range of subsequent reactions, including amide bond formation, diazotization, and reductive amination. This is a critical step in the synthesis of many biologically active indole derivatives.[4]
Caption: Reduction of the nitro group to form a key amine intermediate.
Electrophilic Substitution at C3
Despite the deactivating effect of the nitro group, the C3 position remains the most favorable site for electrophilic attack. Reactions such as Vilsmeier-Haack formylation (using POCl₃/DMF) to install an aldehyde group or Mannich reactions are plausible, providing another avenue for introducing complexity and new functional groups.
Applications in Drug Discovery and Research
While specific biological activity for 1-methyl-5-nitro-2-phenyl-1H-indole is not extensively reported, its structural motifs are present in numerous compounds with significant therapeutic potential. Therefore, its primary value lies in its role as a key building block.
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Precursor for Anticancer Agents: Substituted 5-nitroindole scaffolds have been identified as binders of c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene. The reduction of the nitro group allows for the attachment of side chains that can enhance this binding and induce antiproliferative effects in cancer cells.[4]
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Development of Antimicrobial Agents: 2-aryl-5-nitro-1H-indole moieties have been incorporated into hybrid molecules designed as bacterial NorA efflux pump inhibitors.[10] Efflux pumps are a major mechanism of antibiotic resistance, and inhibiting them can restore the efficacy of existing drugs. Furthermore, nitro-heterocyclic compounds, in general, are a well-known class of antimicrobial agents.[11]
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Foundation for Anti-inflammatory Drugs: The 2-phenylindole scaffold is found in compounds that exhibit potent and selective inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs.[2] This molecule serves as a starting point for synthesizing analogs with potential COX-2 inhibitory activity.
Safety and Handling
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General Precautions: As with all laboratory chemicals, 1-methyl-5-nitro-2-phenyl-1H-indole should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[12]
-
Hazards: While specific toxicity data is unavailable, nitroaromatic compounds should be treated as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
References
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Fallarero, A., et al. (2014). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molbank, 2014(2), M822. Available from: [Link]
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Mishra, S., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 8(7), 878-888. Available from: [Link]
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Capot Chemical. (2026). Material Safety Data Sheet: 7-Nitro-2-phenyl-1H-indole. Retrieved from [Link]
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Mishra, S., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available from: [Link]
- Kumar, V., et al. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 6(5), 109-114.
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ResearchGate. (2025). 1-Methyl-2-phenyl-1H-indole. Retrieved from [Link]
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Dhaneesh S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11, 194. Available from: [Link]
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PubChem. (n.d.). 5-Nitro-2-phenyl-1H-indole. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indole, 5-methyl-2-phenyl-. Retrieved from [Link]
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Erdelmeier, I., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 11(10), 1176-83. Available from: [Link]
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SIELC Technologies. (2018). 1H-Indole, 1-methyl-2-phenyl-. Retrieved from [Link]
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